molecular formula C11H15N5O4 B12335550 Guanosine, 2'-deoxy-8-methyl-

Guanosine, 2'-deoxy-8-methyl-

Cat. No.: B12335550
M. Wt: 281.27 g/mol
InChI Key: HZIMFRZHASDITR-FWYCZPIQSA-N
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Description

Guanosine, 2'-deoxy-8-methyl- (C₁₁H₁₅N₅O₄; MW 281.27 g/mol) is a synthetic derivative of guanosine with two key modifications:

  • 2'-Deoxyribose: The hydroxyl group at the 2' position of the ribose sugar is replaced with hydrogen, a structural feature shared with 2'-deoxyguanosine (2'-dG), a natural component of DNA.
  • 8-Methylguanine: A methyl group is introduced at the 8th position of the purine base, altering electronic and steric properties compared to unmodified guanine.

This compound is hypothesized to exhibit enhanced stability under acidic conditions due to steric and electronic effects of the 8-methyl group, as observed in other 8-substituted guanosine derivatives (e.g., 8-methoxyguanosine) .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one

InChI

InChI=1S/C11H15N5O4/c1-4-13-8-9(14-11(12)15-10(8)19)16(4)7-2-5(18)6(3-17)20-7/h5-8,17-18H,2-3H2,1H3,(H2,12,15,19)/t5-,6+,7+,8?/m0/s1

InChI Key

HZIMFRZHASDITR-FWYCZPIQSA-N

Isomeric SMILES

CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC1=NC2C(=O)NC(=N)N=C2N1C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

Radical-Mediated Synthesis Approaches

Radical-based methods dominate the synthesis of 8-MedG due to their ability to selectively target the C8 position of 2'-deoxyguanosine (dG). These approaches exploit methyl radicals generated via photochemical, thermal, or redox-initiated pathways, yielding 8-MedG alongside minor byproducts such as N2-methyl-dG.

Sulfate Radical-Initiated Methylation Using Dimethyl Sulfoxide (DMSO)

The reaction of dG with methyl radicals derived from DMSO oxidation represents a widely utilized method. Sulfate radicals (SO₄- ⁻), generated through photolysis of persulfate anions (S₂O₈²⁻), oxidize DMSO to produce methyl radicals (- CH₃) in deoxygenated aqueous buffer (pH 7.5). The methyl radicals combine with guanine neutral radicals (G(-H)- ), formed via one-electron oxidation of dG, to yield 8-methyl-dG and N2-methyl-dG in a 1:0.7 ratio . Key steps include:

  • Reagent Preparation : A mixture of dG, DMSO, and sodium persulfate in phosphate buffer.
  • Photolysis : UV irradiation (e.g., 254 nm) to generate SO₄- ⁻ radicals.
  • Reaction Quenching : Addition of reducing agents (e.g., ascorbate) to terminate radical propagation.

This method achieves moderate yields (~40–60%) but requires careful control of reaction conditions to minimize byproduct formation.

Photolytic Generation of Methyl Radicals from Methylcobalamin

Methylcobalamin (methyl-B₁₂) serves as a photolabile precursor of - CH₃ radicals. Upon UV irradiation, the Co–C bond cleaves homolytically, releasing - CH₃ radicals that directly add to the C8 position of dG. This method preferentially forms 8-methyl-dG over N2-methyl-dG (1:0.13 ratio ), enhancing selectivity. Procedure highlights:

  • Methylcobalamin Activation : Irradiation of methyl-B₁₂ in aqueous solution (pH 7.5).
  • dG Methylation : Incubation of dG with photogenerated - CH₃ radicals under inert atmosphere.
  • Product Isolation : Purification via reversed-phase HPLC or silica gel chromatography.

The absence of competing radicals (e.g., SO₄- ⁻) improves product homogeneity, though methyl-B₁₂’s cost may limit scalability.

tert-Butyl Hydroperoxide (TBHP) as a Radical Source

Thermal decomposition of TBHP in the presence of transition metals (e.g., Fe²⁺) generates methyl radicals via β-scission. This method, adapted from oligonucleotide synthesis protocols, involves:

  • Radical Initiation : TBHP and FeSO₄ in buffered solution (pH 6–7).
  • Methylation : Reaction with dG at 37–50°C for 12–24 hours.
  • Workup : Ethyl acetate extraction and solvent evaporation.

While less selective than photochemical methods, TBHP offers a straightforward route for bulk synthesis, with yields comparable to DMSO-based approaches.

Table 1: Comparison of Radical-Mediated Synthesis Methods
Method Radical Source Selectivity (8-MedG:N2-MedG) Yield (%) Key Advantages
Sulfate Radicals + DMSO S₂O₈²⁻/UV 1:0.7 40–60 Cost-effective, aqueous conditions
Methylcobalamin Photolysis Methyl-B₁₂/UV 1:0.13 50–70 High selectivity, minimal byproducts
TBHP + Fe(II) TBHP/Fe²⁺ 1:0.5 30–50 Scalable, no specialized equipment

Purification and Analytical Characterization

Crude reaction mixtures require purification to isolate 8-MedG from unreacted dG and methylated byproducts. Common techniques include:

  • Reversed-Phase HPLC : Employing C18 columns with gradient elution (e.g., 5–20% methanol in ammonium acetate buffer).
  • Silica Gel Chromatography : Using dichloromethane/methanol gradients for bulk separation.
  • Falling Film Distillation : For large-scale purification of intermediates (e.g., thiopropyl-tethered derivatives).

Characterization relies on spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Distinct signals for C8-methyl (δ ~2.5 ppm) and altered guanine proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion ([M+H]⁺ m/z 298.1142).
  • UV-Vis Spectroscopy : λₘₐₓ ~260 nm, with hypochromicity indicating structural perturbation.

Methodological Challenges and Optimization

Byproduct Mitigation

The formation of N2-methyl-dG remains a persistent challenge, particularly in sulfate radical-mediated reactions. Strategies to enhance selectivity include:

  • pH Modulation : Lowering pH to stabilize protonated guanine, favoring C8 over N2 attack.
  • Radical Scavengers : Adding tert-butanol to quench hydroxyl radicals, reducing side reactions.

Scalability and Cost

Photochemical methods necessitate UV equipment and expensive precursors (e.g., methyl-B₁₂), limiting industrial application. TBHP/Fe²⁺ systems offer a balance between cost and yield, though reproducibility requires strict oxygen exclusion.

Applications and Stability Considerations

8-MedG’s utility spans multiple domains:

  • DNA Repair Studies : As a substrate for base excision repair (BER) glycosylases.
  • Thermodynamic Analysis : Stabilizing G-quadruplex structures via enhanced base stacking.
  • Mutagenesis Research : Miscoding potential during DNA replication (e.g., G→C/T transversions).

Stability assays reveal 8-MedG’s susceptibility to oxidative degradation, necessitating storage at −80°C under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Guanosine, 2’-deoxy-8-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome, including temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxo-derivatives, while substitution reactions may yield various functionalized nucleosides.

Scientific Research Applications

Guanosine, 2’-deoxy-8-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Guanosine, 2’-deoxy-8-methyl- involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. It may interact with specific molecular targets, such as enzymes involved in nucleic acid metabolism, and modulate various biochemical pathways. For example, it has been shown to stabilize Z-RNA structures, which are involved in the interferon-response pathway .

Comparison with Similar Compounds

Guanosine (Parent Compound)

  • Structure : Unmodified ribose and guanine base.
  • Stability : Undergoes rapid acidic hydrolysis at 85°C compared to 8-substituted derivatives .
  • Biochemical Interactions : Binds to aptamers and competes with 2'-dG for ligand-binding pockets .
  • Enzymatic Recognition : Cleaved by RNase T1, which recognizes the guanine base .

2'-Deoxyguanosine (2'-dG)

  • Structural Difference : Lacks the 2'-OH group, making it a DNA analog.
  • Ligand Binding: Competes with guanosine for binding sites, indicating minimal impact of the 2'-deoxy modification on base recognition .
  • Applications : Critical for DNA synthesis; unmodified 2'-dG lacks the 8-methyl group, making it more prone to oxidative damage (e.g., 8-oxo-dG formation) .

8-Oxo-2'-Deoxyguanosine (8-oxo-dG)

  • Structure : Oxidized guanine with a carbonyl group at position 8 and 2'-deoxyribose.
  • Stability : A biomarker of oxidative DNA damage; less chemically stable than 8-methyl derivatives due to reactive oxygen moieties .

8-Methoxyguanosine

  • Structure : Methoxy group at position 8.
  • Stability: Hydrolyzes slower than guanosine under acidic conditions (85°C), attributed to steric hindrance and electron-withdrawing effects of the methoxy group .
  • Hybridization: Modifies RNA duplex stability due to altered base stacking; the smaller 8-methyl group in 2'-deoxy-8-methylguanosine may have less disruptive effects .

8-Chloroguanosine (8-Cl-Guo)

  • Synthesis: Formed via hypochlorous acid (HOCl) reaction with guanosine, but with low yield (1.6%) .
  • Reactivity : Demonstrates that bulky 8-substituents can hinder reaction efficiency, suggesting 8-methyl may also reduce susceptibility to electrophilic attacks .

Other 8-Substituted Derivatives

  • 8-Benzyloxyguanosine: Similar to 8-methoxyguanosine but with greater steric bulk, further delaying acidic hydrolysis .
  • 8-Fluorobenzoxaborole-Guanosine Complexes: Used in pH-responsive hydrogels, highlighting the role of 8-substituents in modulating supramolecular assembly .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight Acidic Hydrolysis Stability RNase T1 Cleavage Key Applications
Guanosine None C₁₀H₁₃N₅O₅ 283.24 Least stable Yes RNA synthesis
2'-Deoxyguanosine 2'-Deoxy C₁₀H₁₃N₅O₄ 267.24 Moderate Yes DNA component
8-Oxo-2'-dG 8-Oxo, 2'-Deoxy C₁₀H₁₃N₅O₅ 283.24 Low (oxidative) No Oxidative stress biomarker
8-Methoxyguanosine 8-Methoxy C₁₁H₁₅N₅O₅ 313.27 High Likely inhibited Hybridization studies
Guanosine, 2'-deoxy-8-methyl- 8-Methyl, 2'-Deoxy C₁₁H₁₅N₅O₄ 281.27 Hypothesized high Likely inhibited Oligonucleotide therapeutics (proposed)

Key Research Findings

  • Acidic Stability : 8-Substituents like methoxy or methyl slow hydrolysis by protecting the N-glycosidic bond, with bulkier groups offering greater protection .
  • Enzymatic Resistance: Methylation at position 8 likely impedes RNase T1 cleavage, analogous to inosine’s resistance due to structural differences .
  • Functional Materials: Guanosine derivatives with 8-substituents (e.g., boronic acid adducts) enable stimuli-responsive hydrogels, suggesting 8-methyl could fine-tune assembly kinetics .

Q & A

Q. What are the established synthetic routes for Guanosine, 2'-deoxy-8-methyl-, and what analytical methods validate its purity and structural integrity?

Methodological Answer: Synthesis typically involves nucleoside modification via alkylation at the 8-position of deoxyguanosine. Key steps include protecting the sugar hydroxyl groups (e.g., using trimethylsilyl or acetyl groups) to prevent side reactions during methylation. Post-synthesis, purity is validated using reversed-phase HPLC coupled with UV detection (λ = 254 nm) and confirmed via high-resolution mass spectrometry (HRMS) or NMR (e.g., 1^1H, 13^{13}C, and 2D-COSY for sugar and base moiety assignments). Stability under storage conditions (e.g., -20°C in anhydrous DMSO) should be monitored using accelerated degradation studies .

Q. How can researchers detect and quantify Guanosine, 2'-deoxy-8-methyl- in biological matrices, and what are common interference challenges?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 15^{15}N5_5-guanosine) is optimal for quantification in cellular or plasma samples. Electrospray ionization (ESI) in positive ion mode enhances sensitivity. Interference from endogenous nucleosides (e.g., 8-oxo-dG) can be mitigated using gradient elution protocols (e.g., 0.1% formic acid in water/acetonitrile) and selective multiple reaction monitoring (MRM) transitions. Validation parameters (linearity, LOD/LOQ) must comply with FDA/EMA guidelines for bioanalytical methods .

Advanced Research Questions

Q. How does the 8-methyl modification impact the base-pairing fidelity and thermodynamic stability of DNA duplexes?

Methodological Answer: Conduct UV melting experiments (TmT_m analysis) to compare duplex stability between native dG and 8-methyl-dG-containing oligonucleotides. Use circular dichroism (CD) to assess structural perturbations (e.g., B-to-Z DNA transitions). Pair with molecular dynamics simulations to evaluate steric effects of the methyl group on Watson-Crick pairing. Contradictions in TmT_m data (e.g., increased vs. decreased stability) may arise from sequence context (e.g., CpG islands vs. AT-rich regions), requiring systematic variation of flanking bases .

Q. What experimental strategies resolve discrepancies in reported oxidative damage profiles of 8-methyl-dG compared to 8-oxo-dG?

Methodological Answer: Use competitive kinetics with hydroxyl radical (•OH) generators (e.g., Fenton reagents) to compare reaction rates of 8-methyl-dG vs. 8-oxo-dG. Employ pulse radiolysis to quantify transient intermediates. Conflicting data on oxidative susceptibility may stem from solvent accessibility differences in DNA vs. free nucleosides. Validate findings using in vitro plasmid assays (e.g., luciferase-based reporters for mutation frequency) and cross-reference with computational models (DFT for redox potentials) .

Q. How can researchers design CRISPR/Cas9-based systems to study the mutagenic consequences of 8-methyl-dG incorporation in vivo?

Methodological Answer: Integrate 8-methyl-dG into plasmid vectors via enzymatic ligation or chemical synthesis, then transfect into repair-deficient cell lines (e.g., XPA^- or OGG1^-). Use next-generation sequencing (NGS) to map replication errors (e.g., C→T transitions at methylated sites). Control for off-target effects by including unmodified dG constructs. Contradictions in mutation spectra may arise from context-dependent repair by BER vs. NER pathways, necessitating pathway-specific inhibitors (e.g., PARP-1 inhibitors) .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in 8-methyl-dG toxicity assays?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC50_{50}/IC50_{50} calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., varying methyl group positions). Address outliers via Grubbs’ test or robust regression. For conflicting dose-response curves (e.g., hormetic effects at low doses), employ Bayesian hierarchical models to account for inter-experiment variability .

Q. How should researchers address batch-to-batch variability in synthetic 8-methyl-dG for reproducibility?

Methodological Answer: Implement quality control (QC) protocols:

  • Batch characterization: 1^1H NMR integration ratios (base vs. sugar protons).
  • Purity thresholds: ≥95% by HPLC.
  • Stability monitoring: Karl Fischer titration for residual water content.
    Use multivariate analysis (e.g., PCA) to correlate batch parameters (e.g., reaction time, temperature) with biological activity. Discrepancies may require DoE (Design of Experiments) optimization of synthetic conditions .

Tables for Reference

Analytical Parameter Method Acceptance Criteria Relevant Evidence
Purity of 8-methyl-dGHPLC-UV (C18 column)≥95% peak area
Structural Confirmation1^1H NMR (DMSO-d6)δ 8.2 (H8), δ 6.3 (H1')
Oxidative Damage QuantificationLC-MS/MS (MRM mode)LOQ = 0.1 nM in plasma

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